(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride
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Overview
Description
The compound “(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride” is a complex organic molecule that features multiple ethoxy and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:
Formation of the Indole Core: This could involve a Fischer indole synthesis or other indole-forming reactions.
Introduction of Azido and Methoxyethoxy Groups: These steps might involve nucleophilic substitution reactions, often using azide and methoxyethoxy reagents.
Final Assembly: The final steps could involve coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify intermediates and the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation and Reduction: The azido group might be reduced to an amine, or the indole core could be oxidized.
Substitution: The ethoxy groups could be substituted with other functional groups.
Coupling Reactions: The molecule could participate in further coupling reactions to form larger structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine, while substitution of the ethoxy groups could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly if they interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it might bind to a particular enzyme or receptor, modulating its activity. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores.
Azido-Containing Compounds: Molecules featuring azido groups.
Polyethoxy Compounds: Molecules with multiple ethoxy groups.
Properties
Molecular Formula |
C42H62ClN5O8 |
---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YRFRBTOMOUXLRJ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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